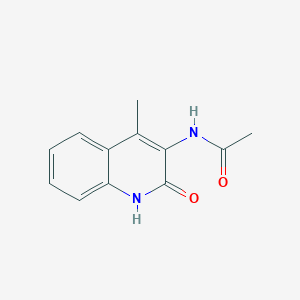
N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is a heterocyclic compound with a molecular formula of C12H12N2O2. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The structure of this compound includes a quinoline core with a methyl group at the 4-position and an acetamide group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro compounds .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of diseases such as malaria and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)octanamide
Uniqueness
N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities compared to other similar compounds. The presence of the methyl group at the 4-position and the acetamide group at the 3-position contributes to its unique chemical reactivity and pharmacological properties .
Propriétés
Numéro CAS |
548446-46-4 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-7-9-5-3-4-6-10(9)14-12(16)11(7)13-8(2)15/h3-6H,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
LKANDZOGOVSBMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC2=CC=CC=C12)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


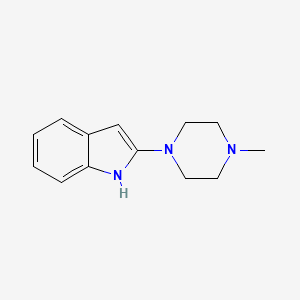
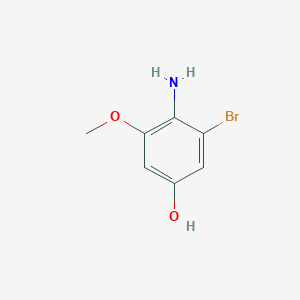
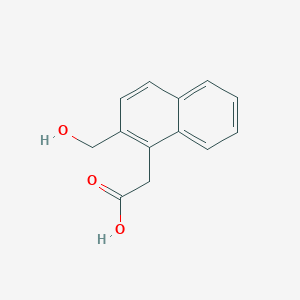
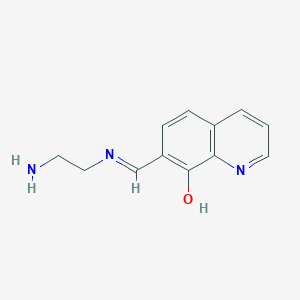
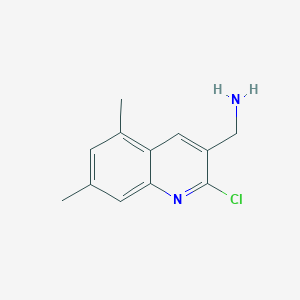

![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
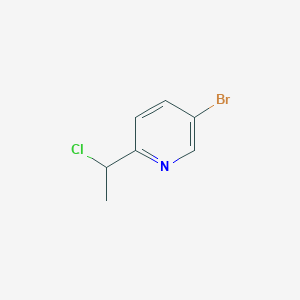
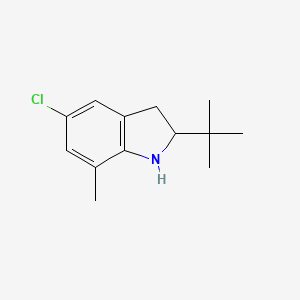

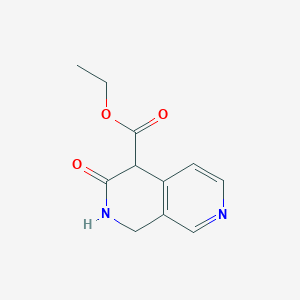
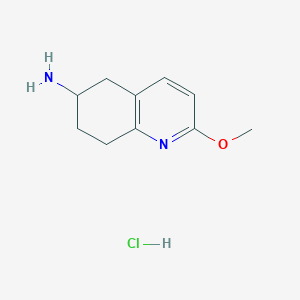

![6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
